Chaps
Overview
Description
Synthesis Analysis
CHAPS, or 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate, integrates characteristics of sulfobetaine-type detergents and bile salts. It was designed to maintain the integrity of membrane proteins during solubilization, a critical aspect for biochemical studies.
Molecular Structure Analysis
The molecular structure of CHAPS micelles has been extensively studied through molecular dynamics simulations, revealing that CHAPS forms stable micelles in aqueous solutions. These micelles are characterized by electrostatic interactions among polar groups and hydrophobic micropockets, contributing to their stability and unique grainlike heterogeneity (Herrera, Garay, & Rodrigues, 2014).
Chemical Reactions and Properties
CHAPS plays a dual role in stabilizing proteins and facilitating crystal formation, as seen in its use with the stromelysin-3 catalytic domain. It prevents protein aggregation by masking hydrophobic surfaces and is involved in packing interactions, indicating its non-denaturing nature and its capability to stabilize proteins in solution (Gall, Ruff, & Moras, 2003).
Physical Properties Analysis
The aggregation pattern of CHAPS has been explored through solvent Paramagnetic Relaxation Enhancement (sPRE) experiments, shedding light on its micellar structure. These studies have shown that CHAPS forms micelles with a disordered aggregate of the steroid head, indicating a staggered micellar structure that transitions from single to double-layer micelles under certain conditions (Zhang et al., 2018).
Scientific Research Applications
Summary of Application
CHAPS is widely used in the field of biological sciences research such as cell lysis and protein purification . It is able to protect the native state or conformation of a protein, furthermore, to maintain the activity and function of the protein .
Results or Outcomes
The use of CHAPS can result in more efficient cell lysis and protein purification, and it can help maintain the functional activity of the protein during these processes .
Western Blots and Biochemical Activity Assays
Summary of Application
CHAPS can be used in Western blots and biochemical activity assays to characterize and quantify the interaction among two or more protein species .
Methods of Application
In Western blots, proteins are separated by gel electrophoresis, transferred to a membrane, and then probed with antibodies. CHAPS can be included in the lysis buffer to help solubilize the proteins. In biochemical activity assays, CHAPS can be used to maintain the solubility and activity of the proteins being studied .
Results or Outcomes
The use of CHAPS in these assays can help reveal interactions between proteins and can provide quantitative data on these interactions .
Rhodopsin Absorbance Spectra in Squids
Summary of Application
CHAPS-PC, a detergent combination for solubilizing membrane proteins, was investigated as a substitute to digitonin solution for extracting rhodopsin in the measurement of spectral sensitivity in squid .
Methods of Application
Microvilli of the photoreceptor outer segments were collected and purified from the retinas of three species, Uroteuthis edulis, Todarodes pacificus, and Heterololigo bleekeri, using sucrose density-gradient centrifugation . The difference in the absorption maximum ( λmax) of rhodopsin between extraction with CHAPS-PC or with digitonin was 0–3 nm for all species .
Results or Outcomes
The λmax values of the three squid species were 488–490, 478–480, and 488–491 nm, respectively, which aligns well with values reported in previous studies . CHAPS and PC are less expensive than digitonin, which is advantageous when conducting repeated experiments .
Additive Manufacturing
Summary of Application
CHAPS is used in the field of additive manufacturing, specifically in the development of a new space instrument for detecting air pollution .
Methods of Application
The space instrument, known as the Compact Hyperspectral Air Pollution Sensor Demonstrator (CHAPS-D), was designed using topology optimization, a computational method that adjusts the distribution of material in a structure so it’s only used where it is needed .
Results or Outcomes
The project has made a significant impact in the additive manufacturing community, winning two awards from The Minerals, Metals & Materials Society (TMS), one of the largest materials societies in the United States .
Care Coordination for Health Promotion and Activities in Parkinson’s Disease
Summary of Application
CHAPS is used in a randomized controlled trial protocol of Care Coordination for Health Promotion and Activities in Parkinson’s Disease to improve the quality of care for individuals with Parkinson’s disease .
Methods of Application
The specific methods of application can vary depending on the experiment, but generally, CHAPS is used in the coordination of care for individuals with Parkinson’s disease .
Results or Outcomes
The use of CHAPS in this context can help improve the quality of care for individuals with Parkinson’s disease .
Detergent Protocols
Summary of Application
CHAPS is used in various detergent protocols due to its non-denaturing properties .
Methods of Application
CHAPS is used for solubilizing membrane proteins and breaking protein-protein interactions .
Results or Outcomes
The use of CHAPS in detergent protocols can help maintain the native state or conformation of a protein, thus preserving its activity and function .
Lipid-Protein Interactions
Summary of Application
CHAPS is used in the study of lipid-protein interactions . It helps in maintaining the native state of proteins and allows for the study of their interactions with lipids .
Methods of Application
CHAPS is added to the solution containing the protein and lipid of interest. The concentration of CHAPS is adjusted to maintain the solubility and activity of the protein .
Results or Outcomes
The use of CHAPS can help reveal interactions between proteins and lipids, providing valuable insights into the structure and function of biological membranes .
Membrane Protein Structure
Summary of Application
CHAPS is used in the study of membrane protein structure . It helps in solubilizing membrane proteins for structural analysis .
Methods of Application
CHAPS is added to the solution containing the membrane protein of interest. The concentration of CHAPS is adjusted to maintain the solubility and native conformation of the protein .
Results or Outcomes
The use of CHAPS can help in the structural analysis of membrane proteins, providing valuable insights into their function and role in cellular processes .
Extraction of Rhodopsin for Spectral Sensitivity Measurement in Squid
Summary of Application
CHAPS-PC, a detergent combination for solubilizing membrane proteins, was investigated as a substitute to digitonin solution for extracting rhodopsin in the measurement of spectral sensitivity in squid .
Methods of Application
Microvilli of the photoreceptor outer segments were collected and purified from the retinas of three species, Uroteuthis edulis, Todarodes pacificus, and Heterololigo bleekeri, using sucrose density-gradient centrifugation . The difference in the absorption maximum ( λmax) of rhodopsin between extraction with CHAPS-PC or with digitonin was 0–3 nm for all species .
Results or Outcomes
The λmax values of the three squid species were 488–490, 478–480, and 488–491 nm, respectively, which aligns well with values reported in previous studies . CHAPS and PC are less expensive than digitonin, which is advantageous when conducting repeated experiments .
properties
IUPAC Name |
3-[dimethyl-[3-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propyl]azaniumyl]propane-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H58N2O7S/c1-21(8-11-29(38)33-14-6-15-34(4,5)16-7-17-42(39,40)41)24-9-10-25-30-26(20-28(37)32(24,25)3)31(2)13-12-23(35)18-22(31)19-27(30)36/h21-28,30,35-37H,6-20H2,1-5H3,(H-,33,38,39,40,41)/t21-,22+,23-,24-,25+,26+,27-,28+,30+,31+,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCMPZBLKLEWAF-BCTGSCMUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H58N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70997059 | |
Record name | 3-(Dimethyl{3-[(3,7,12,24-tetrahydroxycholan-24-ylidene)amino]propyl}azaniumyl)propane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70997059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Amresco MSDS] | |
Record name | CHAPS | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12882 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Chaps | |
CAS RN |
75621-03-3, 313223-04-0 | |
Record name | 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75621-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CHAPS | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075621033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Dimethyl{3-[(3,7,12,24-tetrahydroxycholan-24-ylidene)amino]propyl}azaniumyl)propane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70997059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Propanaminium, N,N-dimethyl-N-(3-sulfopropyl)-3-[[(3α,5β,7α,12α)-3,7,12-trihydroxy-24-oxocholan-24-yl]amino]-, inner salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.679 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-((3-CHOLAMIDOPROPYL)DIMETHYLAMMONIUM)-1-PROPANESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QBP25342AG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
Citations
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